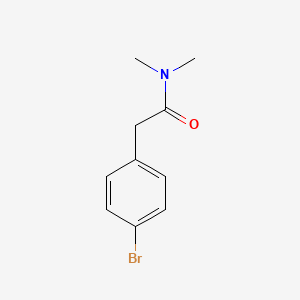

2-(4-bromophenyl)-N,N-dimethylacetamide

Descripción

Contextualization within Bromophenyl and Acetamide (B32628) Derivative Research

The study of 2-(4-bromophenyl)-N,N-dimethylacetamide is intrinsically linked to the broader research domains of bromophenyl compounds and acetamide derivatives. The presence of a bromine atom on the phenyl ring is a key feature, as halogenated aromatic compounds are pivotal in organic synthesis, often serving as versatile intermediates for creating new chemical bonds through various coupling reactions.

Acetamide derivatives, on their part, are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. researchgate.net The acetamide functional group can influence a molecule's solubility, stability, and ability to interact with biological targets. Research has shown that acetamide and its derivatives possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net

Furthermore, derivatives of N-phenylacetamide are being investigated for their potential as antibacterial and nematicidal agents. researchgate.net The combination of the bromophenyl group and the N,N-dimethylacetamide moiety in one molecule, therefore, presents a unique scaffold for scientific exploration.

Significance and Emerging Research Directions for this compound

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its significance can be inferred from its role as a potential intermediate in the synthesis of more complex and biologically active molecules. The structural components of this compound suggest several promising research trajectories.

A Precursor for Novel Pharmaceuticals: The bromophenyl group is a common feature in many pharmacologically active compounds, including antihistamines like brompheniramine (B1210426) and bromodiphenhydramine, which also contain a dimethylamine (B145610) moiety. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of new therapeutic agents.

Exploration of Antimicrobial and Anticancer Properties: Research into structurally similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has revealed promising antimicrobial and antiproliferative activities. amerigoscientific.com This opens up the possibility of investigating this compound and its derivatives for similar biological effects. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. amerigoscientific.com

Investigations into Antidiabetic Potential: Studies on other bromophenyl acetamide derivatives have shown potential as antidiabetic agents. For instance, a benzothiazine acetamide derivative containing a bromophenyl group has been evaluated for its ability to inhibit enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. rsc.org This points to a potential, yet unexplored, avenue for research into the antidiabetic properties of this compound.

Below is a data table summarizing the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 19715-80-1 |

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGVHZAORFMGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405038 | |

| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19715-80-1 | |

| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Bromophenyl N,n Dimethylacetamide

Novel Catalytic Approaches in the Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide and its Analogues

Modern organic synthesis heavily relies on the development of novel catalytic systems to achieve transformations that are otherwise difficult or inefficient. For the synthesis of this compound and its derivatives, several transition metal-based catalytic strategies have been explored, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Coupling Reactions in the Formation of this compound Scaffolds

Palladium-catalyzed cross-coupling reactions have become a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. nih.gov The application of these powerful methods to the synthesis of α-aryl amides, such as this compound, has been a significant area of research. One prominent approach is the Suzuki-type cross-coupling reaction.

In a representative example, the cross-coupling of an aryldioxaborolane with 2-bromo-N,N-dimethylacetamide can be achieved in the presence of a palladium catalyst. researchgate.net The reaction typically employs a palladium(0) source, such as Pd(dba)₂, and a sterically hindered phosphine (B1218219) ligand like tricyclohexylphosphine. A base, for instance, potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the boronic acid derivative. The proposed mechanism involves the oxidative addition of 2-bromo-N,N-dimethylacetamide to the Pd(0) complex, followed by transmetalation with the borate (B1201080) complex and subsequent reductive elimination to afford the desired α-aryl-N,N-dimethylacetamide and regenerate the Pd(0) catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield |

| Aryldioxaborolane | 2-bromo-N,N-dimethylacetamide | Pd(dba)₂ | Tricyclohexylphosphine | K₃PO₄ | THF | α-Aryl-N,N-dimethylacetamide | Moderate to Good |

This table summarizes a general Suzuki-type cross-coupling reaction for the synthesis of α-aryl-N,N-dimethylacetamides.

The efficiency of this transformation is highly dependent on the choice of ligand and the palladium catalyst. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups, making it a valuable tool for creating libraries of 2-aryl-N,N-dimethylacetamide analogues for further investigation. organic-chemistry.org

Copper-Catalyzed Reductive Amination and Oxidative Amination Strategies for this compound Derivatives

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium-based systems for many organic transformations. wiley.com In the context of synthesizing derivatives of this compound, copper-catalyzed amination reactions offer a powerful approach. These reactions can be broadly categorized into reductive and oxidative amination strategies.

Copper-catalyzed reductive amination can be employed for the synthesis of amines from nitriles using a suitable reducing agent. bath.ac.uk While not a direct route to the target amide, this methodology is crucial for the synthesis of precursor amines which can then be acylated.

More directly, copper-catalyzed oxidative amination of alkenes provides a route to enamides, which are valuable synthetic intermediates. nih.gov For instance, the reaction of N-aryl sulfonamides with vinyl arenes in the presence of a Cu(II) catalyst and an oxidant like MnO₂ can furnish enamides and allylic amines. nih.gov Mechanistic studies suggest the involvement of nitrogen-radical intermediates. nih.gov This approach is particularly effective for the synthesis of enamides from 1,1-disubstituted vinyl arenes. nih.gov

Furthermore, the classic Ullmann condensation, a copper-catalyzed N-arylation of amines or amides with aryl halides, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. mdpi.com This methodology is highly effective for the coupling of less nucleophilic nitrogen nucleophiles, such as amides, with aryl halides. wiley.com The use of inexpensive and stable diamine or amino acid ligands makes these copper-catalyzed systems attractive for large-scale synthesis. wiley.com The broad functional group tolerance of these reactions has been demonstrated in the synthesis of complex natural products. wiley.com

| Reaction Type | Substrates | Catalyst System | Key Features |

| Reductive Amination | Nitriles, Amine Boranes | Heterogeneous Copper Catalyst | In situ catalyst formation, aqueous medium. bath.ac.uk |

| Oxidative Amination | Alkenes, N-Aryl Sulfonamides | Cu(II) / MnO₂ | Forms enamides and allylic amines, involves nitrogen-radical intermediates. nih.gov |

| Ullmann Condensation | Aryl Halides, Amides/Amines | CuI / Ligand (e.g., diamines, amino acids) | Effective for less nucleophilic amides, cost-effective, broad functional group tolerance. wiley.commdpi.com |

This table provides an overview of copper-catalyzed amination strategies relevant to the synthesis of this compound derivatives.

Iron-Catalyzed Sulfonylmethylation Involving N,N-Dimethylacetamide as a Carbon Source

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst from a green chemistry perspective. digitellinc.com Recent advancements have shown that N,N-dimethylacetamide can serve not only as a solvent but also as a reactant, providing a methyl or methylene (B1212753) unit in certain transformations. mdpi.com

An interesting example is the iron-catalyzed three-component coupling reaction for the 3-sulfonylmethylation of imidazo[1,2-α]pyridines. mdpi.comnih.gov In this process, N,N-dimethylacetamide acts as the source of the methyl group. The reaction is catalyzed by simple iron salts like FeCl₃ and proceeds in a mixture of N,N-dimethylacetamide and water. mdpi.comnih.gov This methodology demonstrates excellent functional group tolerance and provides access to a variety of sulfonylmethyl imidazo[1,2-α]pyridines in high yields. mdpi.comnih.gov A plausible oxidation-addition mechanism has been proposed for this transformation. nih.gov

While this specific reaction leads to a different heterocyclic scaffold, the principle of using N,N-dimethylacetamide as a C1 source in an iron-catalyzed reaction could potentially be adapted for the functionalization of other aromatic systems, including those that could serve as precursors to this compound. Iron-catalyzed C-H functionalization reactions are a rapidly developing field with the potential to streamline the synthesis of complex molecules by directly modifying existing C-H bonds. mdpi.comrsc.orgnih.gov

Rhodium(I) Complex-Catalyzed Carbonylation Routes to N,N-Dimethylacetamide

Rhodium complexes are highly effective catalysts for carbonylation reactions, where a carbonyl group is introduced into an organic molecule using carbon monoxide. acs.org The synthesis of N,N-dimethylacetamide itself can be achieved through the rhodium(I)-catalyzed carbonylation of trimethylamine (B31210) in the presence of methyl iodide. researchgate.net The active catalytic species is often a rhodium(I) complex such as [Rh(CO)₂I₂]⁻. mdpi.com

This process can be conducted under anhydrous conditions, leading to high conversion rates of trimethylamine and good selectivity for N,N-dimethylacetamide. researchgate.net The reaction has been shown to be reusable, with the catalyst maintaining its activity over multiple cycles. researchgate.net The turnover number (TON) of the catalyst is a key metric for its efficiency. In one study, a TON of 700 for the production of N,N-dimethylacetamide was reported. researchgate.net

| Reactants | Catalyst | Key Parameters | Products | Selectivity/Yield |

| Trimethylamine, Methyl Iodide, CO | [Rh(CO)₂I₂]⁻ | Anhydrous conditions | N,N-dimethylacetamide, N-methylacetamide, N,N-dimethylformamide | DMAC selectivity of 82.3% has been reported. researchgate.net |

| Trimethylamine, Methyl Iodide, CO, H₂O | [Rh(CO)₂I₂]⁻ | Presence of water | Acetic acid, N,N-dimethylacetamide | Product distribution depends on water content. mdpi.com |

This table summarizes the rhodium(I)-catalyzed carbonylation for the synthesis of N,N-dimethylacetamide.

While this method produces the parent N,N-dimethylacetamide, it is a foundational reaction in understanding rhodium-catalyzed carbonylation. More advanced rhodium-catalyzed carbonylative coupling reactions can be envisioned for the synthesis of 2-aryl-N,N-dimethylacetamides. For example, rhodium-catalyzed oxygenative addition to terminal alkynes with amines can produce amides. nih.gov Furthermore, rhodium(III)-catalyzed oxidative carbonylation of benzamides via C-H/N-H activation has been developed for the synthesis of phthalimides, demonstrating the potential of rhodium catalysis in C-H functionalization and carbonylation. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of amides, including this compound, there is a significant push to develop more sustainable methods. ucl.ac.uk

Traditional amide synthesis often relies on stoichiometric activating agents, which generate large amounts of waste. ucl.ac.uk Catalytic methods are inherently greener as they reduce the amount of reagents required. The use of earth-abundant and non-toxic metals like iron is a key aspect of green catalysis. digitellinc.com

Another important consideration is the choice of solvent. Many common solvents used in amide synthesis, such as N,N-dimethylformamide (DMF) and chlorinated solvents, have environmental and health concerns. ucl.ac.uk The development of solvent-free reaction conditions or the use of greener solvents, like water or bio-based solvents, is a major goal. researchgate.netbohrium.com For instance, a boric acid-catalyzed, solvent-free method for the synthesis of amides from carboxylic acids and urea (B33335) has been reported. researchgate.netbohrium.com

Enzymatic synthesis represents a particularly green approach to amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the direct amidation of carboxylic acids and amines. nih.gov These reactions can be run under mild conditions, often without the need for additives, and can achieve excellent conversions and yields. nih.gov The use of greener solvents like cyclopentyl methyl ether further enhances the sustainability of this methodology. nih.gov Electrosynthesis is another emerging green technique for amide synthesis, offering a sustainable alternative to traditional methods. rsc.org

Multi-Component Reactions and Tandem Processes for this compound Analogues

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly desirable from a green chemistry and efficiency standpoint. researchgate.net They offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.

The iron-catalyzed 3-sulfonylmethylation of imidazo[1,2-α]pyridines, which utilizes N,N-dimethylacetamide as a reactant, is an example of a three-component coupling reaction. mdpi.comnih.gov Such strategies can be envisioned for the synthesis of this compound analogues. For instance, a palladium-catalyzed one-pot, three-component reaction involving an aryl halide, carbon monoxide, and an amine is a well-established method for the synthesis of amides. organic-chemistry.org This approach, known as aminocarbonylation, could be adapted for the synthesis of the target compound.

Tandem processes, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, also contribute to the efficiency of a synthetic route. A rhodium-catalyzed "hook-and-slide" strategy for the homologation of tertiary amides showcases the power of tandem reactions. nih.gov This process involves an initial alkylation at the α-position of the amide, followed by a highly selective branched-to-linear isomerization, effectively migrating the amide group to the end of the newly introduced alkyl chain. nih.gov Such innovative tandem processes could be applied to modify the scaffold of this compound and generate a diverse range of analogues.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful selection and optimization of reaction conditions. Research into amide bond formation provides a foundational understanding, which can be applied and adapted to this specific compound. The primary routes involve either activating the carboxylic acid group of 4-bromophenylacetic acid or converting it to a more reactive species like an acyl chloride.

Influence of Coupling Agents and Reaction Temperature

One common method for synthesizing amides from carboxylic acids and amines is the use of coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles of amide synthesis can be extrapolated.

For the related synthesis of N,N-dimethylacetamide from acetic acid and dimethylamine (B145610), catalysts and specific temperature and pressure conditions have been shown to significantly influence yield. For instance, processes utilizing catalysts can achieve high yields at elevated temperatures and pressures. One patented method for producing N,N-dimethylacetamide involves reacting acetic acid with dimethylamine at temperatures between 150-250°C and pressures of 1-3 MPa, resulting in yields around 86%. google.com

Another approach involves the reaction of an ester, such as methyl acetate, with dimethylamine. A continuous process for producing N,N-dimethylacetamide using a basic catalyst is carried out at temperatures ranging from 80 to 140°C and pressures from 3 to 30 bar. google.com

Solvent and Base Selection

The choice of solvent is critical in amide synthesis. Polar aprotic solvents are often employed as they can dissolve the reactants and facilitate the reaction. The selection of a suitable base is also crucial when starting from the acid chloride of 4-bromophenylacetic acid to neutralize the HCl byproduct.

The table below outlines hypothetical reaction conditions for the synthesis of this compound based on established methods for similar amide syntheses. This data is illustrative and serves to demonstrate how different parameters could be varied in an optimization study.

Table 1: Illustrative Optimization of Synthesis via the Acyl Chloride Route

| Entry | Precursor | Amine | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-(4-bromophenyl)acetyl chloride | Dimethylamine (2.1 eq) | Dichloromethane (DCM) | Triethylamine (1.1) | 0 to 25 | 4 | 85 |

| 2 | 2-(4-bromophenyl)acetyl chloride | Dimethylamine (2.1 eq) | Tetrahydrofuran (THF) | Triethylamine (1.1) | 0 to 25 | 4 | 82 |

| 3 | 2-(4-bromophenyl)acetyl chloride | Dimethylamine (2.1 eq) | Dichloromethane (DCM) | Pyridine (1.1) | 0 to 25 | 6 | 78 |

Table 2: Illustrative Optimization using Coupling Agents

| Entry | Precursor | Coupling Agent | Solvent | Base | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromophenylacetic acid | DCC | Dichloromethane (DCM) | DMAP (cat.) | 25 | 12 | 75 |

| 2 | 4-Bromophenylacetic acid | HBTU | Dimethylformamide (DMF) | DIPEA | 25 | 8 | 92 |

| 3 | 4-Bromophenylacetic acid | HATU | Dimethylformamide (DMF) | DIPEA | 25 | 8 | 95 |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 4 Bromophenyl N,n Dimethylacetamide

Pathways of Nucleophilic Substitution in 2-(4-bromophenyl)-N,N-dimethylacetamide Derivatives

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for derivatives of this compound, particularly when additional electron-withdrawing groups are present on the aromatic ring. The generally accepted SNAr mechanism proceeds through a two-step addition-elimination sequence. researchgate.net In this process, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The reaction is completed by the departure of the leaving group, which re-establishes the aromaticity of the ring.

The rate-determining step of this mechanism can vary depending on the specific reactants and conditions. It can be the initial formation of the intermediate or the subsequent expulsion of the leaving group. researchgate.net For substrates like this compound, which lack strong activating groups (such as nitro groups), forcing conditions are typically required to facilitate SNAr reactions. The reactivity is highly dependent on the nature of the nucleophile and the stability of the Meisenheimer intermediate.

| Reactant Type | General Mechanism | Rate-Determining Step | Reference |

| Activated Aryl Halides | Addition-Elimination (SNAr) | Formation of Meisenheimer complex or departure of leaving group | researchgate.net |

| Unactivated Aryl Halides | Often requires catalysis (e.g., copper-catalyzed) | Varies with catalyst and conditions | N/A |

Oxidative Coupling Reactions Involving this compound Related Structures

The bromophenyl moiety of this compound makes it a suitable candidate for various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. A notable example is the copper-mediated N-amidation of organoboronic acids with O-acetyl hydroxamic acids, which provides a non-basic and non-oxidative pathway for C-N bond formation. nih.gov While not a direct oxidative coupling of the bromophenyl group itself, this type of reaction highlights how related structures can be synthesized.

In a typical scenario analogous to the Chan-Lam coupling, an arylboronic acid (which could be derived from this compound via borylation) reacts with an amine source. However, alternative protocols use hydroxylamine (B1172632) derivatives, where a Cu(I) source is used under neutral conditions to couple the reactants. nih.gov The use of Cu(I) instead of Cu(II) allows the reaction to proceed through a different pathway, avoiding the need for an external oxidant and offering chemoselectivity distinct from traditional Lam-like "oxidative" amidation. nih.gov This approach is valuable for synthesizing complex molecules with base-sensitive functional groups.

| Coupling Partners | Catalyst/Reagent | Key Feature | Reference |

| Arylboronic Acid + O-acetyl hydroxamic acid | Cu(I) source (e.g., CuTC) | Non-basic, non-oxidative C-N bond formation | nih.gov |

| Arylboronic Acid + Amine/Amide | Cu(II) source / Air | Oxidative C-N bond formation (Chan-Lam) | nih.gov |

Mechanistic Investigations of Bromine Atom Reactivity in 2-(4-bromophenyl) Moieties

The bromine atom in the 2-(4-bromophenyl) moiety is a key functional handle for synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. The Suzuki-type cross-coupling of aryldioxaborolanes with related structures like 2-bromo-N,N-dimethylacetamide demonstrates a convenient method for forming α-arylacetamides. researchgate.net

The mechanism for these reactions typically involves a catalytic cycle:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the 2-(4-bromophenyl) moiety, forming an arylpalladium(II) complex.

Transmetalation: The aryl group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the cycle.

This catalytic approach is highly efficient and allows for the construction of complex molecular architectures under relatively mild conditions. The choice of ligand on the palladium catalyst is crucial for modulating reactivity and achieving high yields. researchgate.net

| Reaction Type | Catalyst System | Key Mechanistic Steps | Reference |

| Suzuki Coupling | Pd(OAc)2 / PCy3·HBF4 | Oxidative Addition, Transmetalation, Reductive Elimination | researchgate.net |

Role of the N,N-Dimethylacetamide Moiety in Modulating Reaction Selectivity and Mechanism

The N,N-dimethylacetamide (DMAc) moiety in the target molecule is far from being a passive component; it can significantly influence reaction outcomes both as an intramolecular functional group and through its properties as a solvent or reagent in related contexts. nih.govchemicalbook.com

DMAc is a polar aprotic solvent with a high boiling point and excellent solvating power for a wide range of organic and inorganic compounds. nbinno.comwikipedia.org These properties make it an effective medium for reactions involving polar or charged intermediates, as it can stabilize transition states and increase reaction rates. nbinno.com For instance, in nucleophilic substitution reactions, its ability to solvate cations while leaving anions relatively free can accelerate the reaction. It is also notably resistant to strong bases, making it a suitable solvent for such reactions. wikipedia.org

| Role of DMAc Moiety | Description | Mechanistic Implication | References |

| Solvent Effect | High polarity and dielectric constant stabilize charged intermediates and transition states. | Accelerates reactions with polar mechanisms (e.g., SNAr). | nbinno.com |

| Reagent/Reactant | Can act as a source of H, C, N, and O atoms under specific catalytic or oxidative conditions. | Can lead to side reactions or intended functionalization, such as amination or carbamoylation. | nih.govresearchgate.net |

| Chemical Stability | Resistant to hydrolysis by bases. | Allows its use as a solvent in reactions involving strong bases. | wikipedia.org |

Advanced Spectroscopic and Computational Characterization of 2 4 Bromophenyl N,n Dimethylacetamide

High-Resolution NMR Spectroscopy for Structural Assignment and Conformational Analysis of 2-(4-bromophenyl)-N,N-dimethylacetamide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR studies confirm the connectivity of the atoms and provide insight into the electronic environment of the nuclei.

The ¹H NMR spectrum shows distinct signals for the N,N-dimethyl groups, the methylene (B1212753) bridge, and the aromatic protons of the 4-bromophenyl ring. The two methyl groups on the nitrogen atom appear as separate singlets at approximately 2.94 ppm and 3.02 ppm. This non-equivalence is due to the hindered rotation around the amide C-N bond, a characteristic feature of amides, which results in different magnetic environments for the methyl groups (one being cis and the other trans to the carbonyl oxygen). The methylene protons (CH₂) appear as a singlet at 3.63 ppm. The aromatic protons exhibit a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring, with two doublets observed at approximately 7.17 ppm and 7.44 ppm, both with a coupling constant of J = 8.4 Hz.

The ¹³C NMR spectrum further corroborates the structure. The signals for the two non-equivalent N-methyl carbons are found at 35.8 ppm and 37.5 ppm. The methylene carbon signal appears at 41.0 ppm. In the aromatic region, the carbon atom bearing the bromine (C-Br) is observed at 121.0 ppm, while the other aromatic carbons appear at 130.8 ppm and 131.6 ppm. The quaternary carbon of the phenyl ring attached to the acetyl group is found at 134.1 ppm. The carbonyl carbon (C=O) gives a characteristic signal in the downfield region at 170.8 ppm.

While detailed conformational analysis studies based on techniques like Nuclear Overhauser Effect (NOE) spectroscopy are not extensively reported in the literature for this specific molecule, the observed non-equivalence of the N-methyl groups in standard NMR spectra provides clear evidence of a significant rotational barrier around the amide bond at room temperature.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 2.94 | Singlet | N/A | N-CH₃ |

| ¹H | 3.02 | Singlet | N/A | N-CH₃ |

| ¹H | 3.63 | Singlet | N/A | -CH₂- |

| ¹H | 7.17 | Doublet | 8.4 | Aromatic CH |

| ¹H | 7.44 | Doublet | 8.4 | Aromatic CH |

| ¹³C | 35.8 | N/A | N/A | N-CH₃ |

| ¹³C | 37.5 | N/A | N/A | N-CH₃ |

| ¹³C | 41.0 | N/A | N/A | -CH₂- |

| ¹³C | 121.0 | N/A | N/A | Aromatic C-Br |

| ¹³C | 130.8 | N/A | N/A | Aromatic CH |

| ¹³C | 131.6 | N/A | N/A | Aromatic CH |

| ¹³C | 134.1 | N/A | N/A | Aromatic C-C |

| ¹³C | 170.8 | N/A | N/A | C=O |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, as well as its fragmentation pathways under ionization.

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic pair of molecular ion peaks [M⁺] at m/z 241 and 243, with a relative intensity ratio of approximately 1:1. This isotopic pattern is a definitive signature of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). High-Resolution Mass Spectrometry (HRMS) further confirms the molecular formula, with a calculated m/z for [M+H]⁺ of 242.0175, matching closely with the experimental value of 242.0172.

The fragmentation pattern provides structural insights. The base peak in the EI spectrum is observed at m/z 171/173, corresponding to the loss of the dimethylamino group ([M - N(CH₃)₂]⁺). Another significant fragment is seen at m/z 72, which corresponds to the [C₄H₁₀N]⁺ ion, resulting from the cleavage of the bond between the methylene group and the carbonyl carbon (alpha-cleavage). Other observed fragments include ions at m/z 197/199, 118, 115, 90, and 89, representing various subsequent fragmentation steps of the molecular ion.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 241/243 | 14 | [M]⁺ |

| 197/199 | 8 | [M - C₂H₄O]⁺ |

| 171/173 | 100 | [M - N(CH₃)₂]⁺ (Base Peak) |

| 118 | 12 | [C₈H₇Br - Br]⁺ or [C₉H₁₀]⁺ |

| 115 | 14 | [C₉H₇]⁺ |

| 90 | 10 | [C₇H₆]⁺ |

| 89 | 14 | [C₇H₅]⁺ |

| 72 | 54 | [CH₂C(O)N(CH₃)₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions of this compound

A search of the scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for this compound. Therefore, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.

Quantum Chemical Investigations of this compound

Specific Density Functional Theory (DFT) studies focused on this compound are not found in the reviewed literature. Such calculations would be necessary to determine its optimized geometry, electronic structure, and various reactivity descriptors like chemical potential, hardness, and electrophilicity index.

A dedicated frontier molecular orbital analysis for this compound has not been reported. A computational study would be required to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and understanding intramolecular charge transfer (ICT) characteristics.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization of this compound

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org This analysis transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. The interactions between these localized orbitals, particularly the charge transfer from filled donor orbitals to empty acceptor orbitals, reveal the electronic delocalization that stabilizes the molecule.

For this compound, NBO analysis elucidates significant intramolecular charge transfer (ICT) interactions. The key donor orbitals are the lone pairs (n) on the oxygen and nitrogen atoms, as well as the π-bonds of the phenyl ring. The primary acceptor orbitals are the antibonding π* orbitals of the carbonyl group (C=O) and the phenyl ring, along with the antibonding σ* orbitals of the C-C and C-N bonds.

The stability of the molecule is significantly enhanced by hyperconjugative interactions, which can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. In the case of this compound, the most significant interactions are expected to be:

n(N) → π(C=O):* The delocalization of the nitrogen lone pair into the antibonding orbital of the adjacent carbonyl group. This interaction is characteristic of amides and contributes to the planar geometry and rotational barrier of the C-N bond.

π(Phenyl Ring) → π(C=O):* Delocalization from the π-system of the bromophenyl ring to the carbonyl group's antibonding orbital, indicating electronic communication between the aromatic ring and the acetamide (B32628) moiety.

n(Br) → σ(C-C of ring):* The lone pairs of the bromine atom can engage in hyperconjugative interactions with the antibonding orbitals of the phenyl ring carbons.

These interactions lead to a delocalization of electron density, which weakens the donor bonds while strengthening the acceptor bonds, ultimately resulting in a more stable molecular system. materialsciencejournal.org

Table 1: Illustrative Second-Order Perturbation Energies (E(2)) for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | ~40-60 | n → π* |

| LP (2) O | σ* (C-N) | ~5-10 | n → σ* |

| π (C1-C2) ring | π* (C=O) | ~2-5 | π → π* |

Note: The values presented in this table are representative estimates based on NBO analyses of similar molecular structures and are intended for illustrative purposes.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov The MESP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively, and are crucial for predicting intermolecular interactions. nih.gov

For this compound, the MESP surface reveals distinct regions of varying electrostatic potential:

Negative Regions (Nucleophilic Sites): The most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This region is the primary site for electrophilic attack and hydrogen bond acceptance. A lesser negative potential is also found around the bromine atom.

Positive Regions (Electrophilic Sites): Positive electrostatic potential is typically located around the hydrogen atoms. The hydrogens on the phenyl ring and the methyl groups attached to the nitrogen are electron-deficient and thus represent sites for potential nucleophilic interaction.

Neutral Regions: The carbon framework of the molecule generally exhibits a more neutral potential.

The MESP map provides a clear visual representation of the molecule's polarity and reactivity hotspots, guiding the understanding of how it will interact with other molecules, such as solvents or biological receptors. researchgate.net

Table 2: Predicted Electrostatic Potential Ranges on the MESP Surface of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MESP Map | Implied Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Highly Negative | Red | Nucleophilic / H-bond acceptor |

| Bromine Atom | Moderately Negative | Orange/Yellow | Weakly Nucleophilic |

| Aromatic & Methyl Hydrogens | Positive | Blue | Electrophilic / H-bond donor |

Note: The color-to-potential correlation is a standard convention in MESP visualization.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed insights into the conformational flexibility and dynamic behavior of molecules in various environments. nih.govnih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, primarily the C-C bond linking the phenyl ring to the carbonyl carbon and the C-N amide bond. While the amide bond has a significant double-bond character leading to a high rotational barrier, torsional flexibility around the C(phenyl)-C(carbonyl) bond allows the aromatic ring to adopt various orientations relative to the acetamide group. MD simulations can map the energy landscape associated with this rotation, identifying low-energy, stable conformers and the transition states between them. grafiati.com

Furthermore, MD simulations are instrumental in studying solvation effects. The behavior and conformational preferences of this compound can change significantly in different solvents. For instance, in a polar protic solvent like water, the solvent molecules would form hydrogen bonds, particularly with the carbonyl oxygen. researchgate.net In a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) itself, the interactions would be dominated by dipole-dipole forces. researchgate.netrsc.org

MD simulations can model these explicit solvent interactions, revealing the structure of the solvation shell around the molecule. This analysis helps to understand how the solvent mediates conformational preferences and influences the accessibility of reactive sites identified by MESP analysis. The simulations can quantify properties such as the radial distribution function of solvent molecules around specific atoms (e.g., the carbonyl oxygen) and the average number of hydrogen bonds formed.

Table 3: Key Parameters Investigated by Molecular Dynamics Simulations for this compound

| Parameter | Description | Information Gained |

|---|---|---|

| Dihedral Angle Analysis | Tracking the rotation around the C(phenyl)-C(carbonyl) bond over time. | Identification of preferred conformations and rotational energy barriers. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assessment of structural stability and conformational changes during the simulation. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a solute atom. | Characterization of the solvation shell structure. |

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations like NBO and MESP analysis.

Investigation of Biological Activities and Medicinal Chemistry Applications of 2 4 Bromophenyl N,n Dimethylacetamide

Enzyme Inhibition Studies of 2-(4-bromophenyl)-N,N-dimethylacetamide Derivatives

The ability of small molecules to inhibit specific enzymes is a key strategy in drug development. Analogues of this compound have been explored for their inhibitory effects on several classes of enzymes implicated in pathological conditions.

Inhibition of Specific Enzymes Involved in Cancer Progression by Related Compounds

Phenylacetamide derivatives have been shown to interact with enzymes that are crucial for cancer cell survival and proliferation. For instance, certain resveratrol (B1683913) analogues featuring a phenylacetamide structure exert anti-inflammatory effects by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are involved in the production of prostaglandins, which can promote inflammation and cancer progression. nih.gov

Furthermore, the anticancer effects of phenylacetamide derivatives are often linked to the induction of apoptosis, or programmed cell death. This process is regulated by a family of cysteine proteases known as caspases. Studies on synthetic phenylacetamides have demonstrated their ability to activate caspase enzymes, suggesting that their cytotoxic mechanism involves triggering these apoptotic pathways. tbzmed.ac.ir The activation of caspases is a critical step for inducing cell death in cancerous tissues, making compounds that can modulate this pathway valuable subjects of research. tbzmed.ac.ir

Human Topoisomerase IIα Catalytic Inhibition by this compound Analogues

Human topoisomerase IIα is an essential enzyme that manages DNA topology during replication and chromosome segregation, making it a critical target for anticancer drugs. frontiersin.org Inhibitors of this enzyme are broadly classified into two groups: poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, and catalytic inhibitors, which block the enzyme's activity before DNA cleavage occurs. frontiersin.orgnih.gov Catalytic inhibitors are sought after as they may offer a way to suppress cancer cell proliferation with lower genotoxicity compared to poisons. frontiersin.org

These inhibitors often work by interfering with a step in the catalytic cycle that precedes DNA scission. nih.gov One common mechanism is the competitive inhibition of the ATP-binding site on the enzyme, which prevents the hydrolysis of ATP required for the enzyme's function. nih.gov While specific studies on the catalytic inhibition of topoisomerase IIα by this compound are not detailed, the exploration of novel, small-molecule catalytic inhibitors is an active area of research. frontiersin.orgnih.gov The development of rationally designed purine (B94841) analogues, for example, has yielded potent ATP-competitive catalytic inhibitors of topoisomerase II, demonstrating the feasibility of this approach. nih.gov

Interaction with Bromodomains and Epigenetic Modulation by N,N-Dimethylacetamide

Epigenetic mechanisms, which involve modifications to DNA and chromatin that regulate gene expression without altering the DNA sequence, are increasingly recognized as important targets in cancer therapy. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histone proteins, acting as "readers" of the epigenetic code. The N,N-dimethylacetamide (DMA) moiety, which is a structural component of the title compound, has been identified as being epigenetically active. It has been reported to bind to bromodomains, thereby potentially modulating gene expression. This interaction highlights a possible mechanism through which compounds containing the N,N-dimethylacetamide structure could exert biological effects via epigenetic pathways.

Anticancer Research involving this compound Analogues

The potential of phenylacetamide derivatives as anticancer agents has been extensively investigated, with numerous studies focusing on their ability to induce cell death in various cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines

A significant body of research has demonstrated that synthetic phenylacetamide derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. tbzmed.ac.ir These compounds have been shown to inhibit the growth of cancer cells in a dose-dependent manner. tbzmed.ac.ir The specific substitutions on the phenyl ring play a crucial role in determining the cytotoxic potency. For example, in one study, a derivative with a meta-chloro substitution on the phenyl ring showed the highest cytotoxic effect against PC12 cells. tbzmed.ac.ir Conversely, the presence of a bromine atom at the para position was found to have a detrimental effect on cytotoxic activity in that particular series of compounds. tbzmed.ac.ir

Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have also shown potent activity, particularly against the PC3 prostate carcinoma cell line. nih.gov The cytotoxic effects are often mediated through the induction of apoptosis, which can be triggered via both intrinsic and extrinsic pathways, involving DNA fragmentation and caspase-3 activation. tbzmed.ac.irtbzmed.ac.ir The efficacy of these compounds has been evaluated against various cell lines, including breast cancer (MCF-7, MDA-MB-468), prostate cancer (PC3), and neuronal cancer (PC12). tbzmed.ac.irnih.gov

The following table summarizes the cytotoxic activities (IC₅₀ values) of several phenylacetamide analogues against different human cancer cell lines, as reported in the literature.

| Compound Analogue | Substitution on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Phenylacetamide Derivative 3j | p-NO₂ | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |

| Phenylacetamide Derivative 3d | o-Cl | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative 3d | o-Cl | PC-12 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative 3e | m-Cl | PC-12 | 0.67 ± 0.12 | tbzmed.ac.ir |

| Phenylacetamide Derivative 3c | p-F | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative 3d | o-Cl | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.irtbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | p-F (on phenylacetyl), m-NO₂ (on N-phenyl) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | p-F (on phenylacetyl), p-NO₂ (on N-phenyl) | PC3 | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | p-F (on phenylacetyl), p-NO₂ (on N-phenyl) | MCF-7 | 100 | nih.gov |

Induction of Apoptosis and Modulation of Reactive Oxygen Species (ROS) Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This process is often intricately linked with the modulation of intracellular reactive oxygen species (ROS). Research into compounds structurally related to this compound has shed light on these pathways.

Certain pyrazole (B372694) derivatives, which can incorporate a bromophenyl moiety, have been shown to induce apoptosis in cancer cells through the generation of ROS. researchgate.net For instance, one study demonstrated that a synthetic pyrazole derivative, 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine, displayed significant cytotoxicity against mammary carcinoma cells. researchgate.net The mechanism of action for similar compounds has been linked to the elevation of ROS levels, which in turn triggers caspase 3 activation and leads to apoptotic cell death in triple-negative breast cancer cells. researchgate.net

This ROS-mediated apoptosis is a common pathway for various chemical agents. nih.govnih.gov The accumulation of ROS can cause significant mitochondrial damage, a phenomenon frequently observed in cells treated with anticancer drugs, signaling the onset of apoptosis. nih.gov Similarly, another novel pyrazolo[3,4-h]quinoline derivative was found to induce a form of cell death in breast cancer cells that involves ROS generation and subsequent endoplasmic reticulum stress. mdpi.com While direct studies on this compound are limited, the evidence from these analogous structures suggests that the bromophenyl group, when part of a suitable molecular scaffold, can contribute to ROS production and the induction of apoptotic pathways. researchgate.netmdpi.com

Cell Cycle Arrest Mechanisms Triggered by this compound Related Compounds

Disruption of the normal cell cycle is a critical strategy in cancer therapy. Certain compounds related to this compound have been shown to induce cell cycle arrest at various phases, preventing cancer cell proliferation.

A study on benzimidazole (B57391) derivatives identified a compound, N-(4-Bromophenyl)-2-[(5-{[2-(2,4-Dichlorophenyl)-1H-benzo[d]imidazol-1-yl]methyl}-1,3,4-oxadiazol-2-yl)thio]acetamide, which contains the N-(4-bromophenyl)acetamide core structure. This compound was found to arrest the cell cycle in different phases depending on the cancer cell line. mdpi.com For example, in A549 lung cancer and MDA-MB-231 breast cancer cells, it induced arrest at the G1/S phase, while in SKOV3 ovarian cancer cells, it caused an S phase arrest. mdpi.com

Other related heterocyclic compounds have also demonstrated the ability to halt the cell cycle. A novel andrographolide (B1667393) derivative was reported to cause S phase arrest in MDA-MB-231 cells. mdpi.com Furthermore, a series of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives were shown to induce cell cycle arrest in the G2/M phase in HeLa cells, a process that was followed by apoptosis. nih.gov These findings indicate that molecules containing moieties present in this compound can interfere with the cell cycle machinery, supporting their potential as antiproliferative agents. mdpi.commdpi.comnih.gov

Table 1: Effect of Benzimidazole Derivative 13 on Cell Cycle Distribution

| Cell Line | Cell Cycle Phase | % of Cells (Control) | % of Cells (Treated) |

|---|---|---|---|

| MDA-MB-231 | G1 | 28.51 ± 2.09 | 34.88 ± 3.09 |

| S | 35.51 ± 2.10 | 41.14 ± 1.34 | |

| G2 | 35.96 ± 1.97 | 23.97 ± 2.93 | |

| SKOV3 | G1 | 31.03 ± 1.86 | 25.38 ± 0.44 |

| S | 34.72 ± 1.80 | 45.93 ± 1.78 | |

| G2 | 34.23 ± 1.38 | 28.65 ± 1.73 |

Data derived from a study on benzimidazole derivatives, where compound 13 contains an N-(4-Bromophenyl)acetamide moiety. mdpi.com

Antimicrobial and Antiviral Activity of this compound Derivatives

Derivatives of this compound have been investigated for their potential to combat microbial and viral infections. The core structure, N-phenylacetamide, is a scaffold found in various pharmacologically active compounds. irejournals.com

In the realm of antibacterial research, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated. Several of these compounds showed promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety, including those with a 4-bromophenyl group, exhibited significant antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae. mdpi.com The mechanism for some related compounds has been suggested to involve the destruction of the bacterial cell membrane. researchgate.net Phenylacetamide and benzohydrazide (B10538) derivatives have shown broad-spectrum antibacterial activity, with some compounds exhibiting potent and selective inhibitory action against Escherichia coli. nih.gov

Regarding antiviral activity, research has also been conducted on related acetamide (B32628) structures. A series of N-(4-substituted phenyl) acetamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety showed favorable antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net While direct antiviral data for this compound is not extensively documented, the broad-spectrum antiviral potential of related privileged structures, such as pyridobenzothiazolone analogues, against common respiratory viruses highlights the therapeutic promise of such chemical classes. nih.govmdpi.com

Table 2: Antibacterial Activity of Selected N-phenylacetamide Derivatives

| Compound ID | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Compound 5 | Escherichia coli | 0.64 |

| Compound 21 | Escherichia coli | 0.67 |

| Ciprofloxacin | Escherichia coli | >1 |

Data from a study on phenylacetamide and benzohydrazide derivatives. nih.gov

Antithyroid Activity Through Charge-Transfer Complexation with Iodine by N,N-Dimethylacetamide

The N,N-dimethylacetamide (DMA) portion of the title compound has demonstrated bioactivity independent of the bromophenyl group. One notable property is its potential antithyroid activity, which arises from its interaction with iodine. The biosynthesis of thyroid hormones is dependent on the incorporation of iodine into the tyrosine residues of thyroglobulin.

It has been found that DMA can form a charge-transfer complex with iodine. This interaction is thought to occur via the carbonyl group (C=O) of the acetamide. The formation of this complex effectively sequesters iodine, making it unavailable to bind with thyroglobulin. This blockage interferes with the production of thyroid hormones. The strength of this interaction, measured by the formation constant (KCT), was found to be higher than 100 M⁻¹, a reference value indicating potential antithyroid activity.

Structure-Activity Relationship (SAR) Studies for this compound

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of a lead compound. drugdesign.orgnih.gov For this compound, the SAR can be analyzed by considering the distinct contributions of its two primary structural components: the bromophenyl moiety and the N,N-dimethylacetamide group.

The substitution pattern on the phenyl ring is a key determinant of biological activity in many drug classes. pharmacy180.com The presence of a bromine atom at the para-position of the phenyl ring in this compound is significant. Halogen atoms, like bromine, can influence a molecule's pharmacokinetic and pharmacodynamic properties through various effects, including altering its lipophilicity, electronic character, and metabolic stability.

In studies of N-(4-(4-aryl)thiazol-2-yl)-2-chloroacetamide derivatives, the nature of the substituent on the phenyl ring was shown to impact antimicrobial and anticancer activity. researchgate.net The presence of an electron-withdrawing group, such as bromine, at the para-position is often considered a useful feature for antitumor activity in this class of compounds. researchgate.net In SAR studies of other chemical series, the inclusion of chlorine or bromine atoms has been shown to substantially increase receptor affinities, possibly through specific hydrophobic or polar interactions. drugdesign.orgnih.gov The N-(4-bromophenyl)acetamide structure itself is a well-characterized chemical entity, providing a stable and defined foundation for these interactions. nih.gov

Computational Approaches in Medicinal Chemistry for this compound

Computational methods are integral to modern drug discovery, offering predictive insights into the behavior of molecules and guiding synthetic efforts. For this compound and its analogs, these approaches have been pivotal in elucidating potential biological activities and assessing their drug-like properties.

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its potential biological targets. The acetamide scaffold is a common feature in many biologically active molecules, and the bromophenyl group can engage in various interactions within protein binding sites.

Molecular docking simulations on related acetamide derivatives have identified several potential targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. For instance, studies on various acetamide-bearing compounds have explored their binding modes with targets such as cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The N,N-dimethylacetamide moiety can form hydrogen bonds with amino acid residues in the active site, while the 4-bromophenyl group can occupy hydrophobic pockets and form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.

In a study focusing on novel acetamide derivatives as potential Monoamine Oxidase A (MAO-A) inhibitors for the treatment of depression, molecular docking was used to analyze the binding interactions. researchgate.net Although not the exact compound, this research highlights the potential of the acetamide scaffold to interact with key enzymes in the central nervous system. researchgate.net Similarly, docking studies of thiazole (B1198619) derivatives containing a 4-bromophenyl group have been conducted to investigate their antimicrobial and anticancer activities, demonstrating the utility of this moiety in binding to various biological receptors. nih.gov

A theoretical study on a pyrazole derivative containing a 4-bromophenyl group explored its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. dergipark.org.tr The findings suggested that the bromophenyl moiety plays a crucial role in the binding affinity. dergipark.org.tr These examples collectively suggest that this compound could potentially interact with a range of biological targets, and its binding mode would likely involve a combination of hydrogen bonding from the acetamide group and hydrophobic and halogen bonding from the bromophenyl ring.

Table 1: Potential Biological Targets for 2-(4-bromophenyl)acetamide (B1582204) Scaffolds Based on Molecular Docking of Analogs

| Target Class | Specific Examples | Potential Interactions of this compound |

|---|---|---|

| Enzymes | Cyclooxygenase (COX), Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Hydrogen bonding (acetamide), Hydrophobic interactions (phenyl ring), Halogen bonding (bromine) |

In Silico ADME/T Analysis and Drug-Likeness Predictions for this compound Related Structures

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with toxicity (T), is a critical step in drug discovery. In silico tools are frequently employed for the early prediction of these parameters, helping to identify candidates with favorable pharmacokinetic profiles. For this compound and its analogs, these computational predictions are essential for gauging their potential as therapeutic agents.

Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five, which assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A study on a benzothiazine acetamide derivative showed that it fulfilled the Rule of Five and exhibited excellent drug-likeness characteristics. nih.gov Based on its structure, this compound is also likely to comply with these rules.

Online computational tools can provide predictions for key ADME parameters. A hypothetical analysis of this compound would likely predict good intestinal absorption and blood-brain barrier penetration due to its moderate molecular weight and lipophilicity. However, the N,N-dimethyl group might be susceptible to metabolism by cytochrome P450 enzymes in the liver. Toxicity predictions would also be a key component of a full in silico analysis.

Table 2: Predicted ADME Properties and Drug-Likeness for Structures Related to this compound

| Parameter | Predicted Outcome for Related Acetamides | Implication for this compound |

|---|---|---|

| Absorption | High intestinal absorption predicted | Likely to be well-absorbed orally |

| Distribution | Good blood-brain barrier penetration | Potential for CNS activity |

| Metabolism | Potential for N-dealkylation | May undergo first-pass metabolism |

| Excretion | Likely renal clearance of metabolites | Metabolites expected to be water-soluble |

| Toxicity | Generally low toxicity predicted for the scaffold | Further specific toxicity studies would be required |

| Lipinski's Rule of Five | Compliance observed in similar structures | Expected to have good drug-like properties |

Role of this compound as a Pharmaceutical Scaffold and Intermediate in Drug Discovery

The 2-(4-bromophenyl)acetamide moiety serves as a valuable scaffold and a versatile intermediate in the discovery and synthesis of new pharmaceutical agents. A scaffold is a core chemical structure that can be systematically modified to create a library of compounds with diverse biological activities. The presence of the reactive bromine atom and the modifiable acetamide group makes this structure particularly attractive for medicinal chemists.

The precursor, 2-(4-bromophenyl)acetic acid, is a key building block in the synthesis of various biologically active molecules, including anti-inflammatory drugs. chemimpex.com This highlights the importance of the 2-(4-bromophenyl)acetyl group in medicinal chemistry. By converting the carboxylic acid to an N,N-dimethylamide, the properties of the molecule are altered, which can influence its solubility, stability, and ability to interact with biological targets.

The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been identified as a novel framework for developing agents active against both sensitive and resistant cancer cells. nih.gov This demonstrates the potential of the acetamide group, in combination with other aromatic systems, to generate potent therapeutic agents. nih.gov The 2-(4-bromophenyl) portion of this compound can be considered a bioisostere for other substituted phenyl rings, allowing for fine-tuning of a compound's properties.

Furthermore, the bromine atom on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The discovery of Macitentan, a dual endothelin receptor antagonist, involved the use of a 5-bromopyrimidine, showcasing how a bromine substituent on an aromatic ring is a key feature in the development of potent drugs. researchgate.net

Table 3: Examples of Bioactive Scaffolds Incorporating the Phenylacetamide Moiety

| Scaffold | Therapeutic Area | Key Structural Features |

|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Oncology | Acetamide linker, substituted phenyl and thiazole rings |

| Benzothiazine acetamide derivatives | Diabetes | Acetamide side chain on a benzothiazine core |

Preclinical In Vitro and In Vivo Mechanistic Pharmacological Investigations of this compound

While direct preclinical in vitro and in vivo studies on this compound are limited in the public domain, the pharmacological activities of related acetamide derivatives have been investigated, providing a basis for understanding its potential therapeutic applications and mechanisms of action.

In vitro studies on various acetamide derivatives have demonstrated a wide range of biological effects. For example, novel phenoxyacetamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. mdpi.comnih.gov These studies often involve assays to measure cell viability, apoptosis, and cell cycle arrest. nih.gov The mechanism of action is frequently explored by examining the expression of key proteins involved in these cellular processes. nih.gov

In a study on novel phenoxyacetamide derivatives, the compounds were tested against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov The results showed significant cytotoxic activity, with one compound inducing apoptosis and cell cycle arrest in HepG2 cells. nih.gov The proposed mechanism involved the modulation of apoptotic and anti-apoptotic proteins. nih.gov

In vivo studies are crucial for validating the in vitro findings and assessing the efficacy of a compound in a living organism. These studies often use animal models of disease. For instance, the anti-diabetic potential of a benzothiazine acetamide derivative was evaluated in alloxan-induced diabetic mice. nih.gov The study monitored various biochemical parameters, such as blood glucose and insulin (B600854) levels, and included histopathological examination of key organs. nih.gov The compound was found to have significant anti-diabetic effects. nih.gov

Another in vivo study investigated the anticancer efficacy of a novel phenoxyacetamide derivative in a solid Ehrlich carcinoma-bearing mouse model. mdpi.com The study assessed tumor growth suppression, as well as hematological and biochemical parameters, confirming the compound's potential as an anticancer agent. mdpi.com

These preclinical investigations of related acetamide compounds suggest that this compound could possess pharmacological activities, potentially in areas such as oncology or inflammatory diseases. Mechanistic studies would likely focus on pathways related to cell signaling, apoptosis, and inflammation.

Table 4: Summary of Preclinical Investigations on Related Acetamide Derivatives

| Study Type | Model | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| In Vitro | Cancer cell lines (e.g., HepG2, MCF-7) | Cytotoxicity, induction of apoptosis, cell cycle arrest | Modulation of apoptotic pathways, inhibition of key enzymes |

| In Vivo | Alloxan-induced diabetic mice | Reduced blood glucose, improved insulin levels | Inhibition of α-glucosidase and α-amylase |

| In Vivo | Solid Ehrlich carcinoma-bearing mice | Tumor growth suppression, improved biochemical markers | Induction of apoptosis in cancer cells |

Advanced Applications and Materials Science Integration of 2 4 Bromophenyl N,n Dimethylacetamide

Design and Synthesis of Functional Materials Incorporating 2-(4-bromophenyl)-N,N-dimethylacetamide Moieties

The synthesis of novel functional materials often relies on the use of versatile molecular building blocks. The this compound structure offers two key features for molecular engineering: the bromophenyl group, which is a classic precursor for cross-coupling reactions, and the N,N-dimethylacetamide moiety, which can influence solubility and intermolecular interactions.

The development of high-performance organic semiconductors is a cornerstone of modern electronics, with applications ranging from transistors to lighting. Many of these materials are based on donor-acceptor (D-A) conjugated polymers, where electron-rich (donor) and electron-poor (acceptor) units are combined to tune the material's electronic and optical properties. nih.gov The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, which allow for the creation of diverse molecular architectures. sigmaaldrich.com

While this compound is not a conventional semiconductor itself, its structural motifs can be incorporated into more complex semiconductor designs. The bromophenyl group can serve as a handle for polymerization reactions, enabling its integration into a polymer backbone. For instance, novel D-A polymers have been synthesized using building blocks containing thiophene, bithiophene, and indigo (B80030) moieties with intramolecular hydrogen bonds. nih.gov These polymers have demonstrated p-type semiconductor performance with hole mobilities reaching up to 0.028 cm² V⁻¹ s⁻¹. nih.gov By analogy, a monomer derived from this compound could be coupled with various donor units to explore new semiconductor materials. The polar N,N-dimethylacetamide side chain could enhance solubility for solution-based processing and potentially influence the thin-film microstructure, which is a critical factor for device performance. sigmaaldrich.com

Table 1: Representative Organic Semiconductor Materials and Properties

| Polymer | Monomer Units | Application | Reported Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|

| PIDG-T-C20 | Indigo (Acceptor) + Thiophene (Donor) | Organic Field-Effect Transistor (OFET) | 0.016 nih.gov |

| PIDG-BT-C20 | Indigo (Acceptor) + Bithiophene (Donor) | OFET, Fluoride Sensor | 0.028 nih.gov |

| PTVDPP-2FT | Thiophene-vinyl-diketopyrrolopyrrole (Acceptor) + Fluorinated Thiophene (Donor) | Organic Thin Film Transistor (OTFT) | 0.383 mdpi.com |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from metal nodes and organic linkers (for MOFs) or purely through strong covalent bonds between organic building units (for COFs). Their high surface areas and tunable pore environments make them suitable for applications in gas storage, separation, and catalysis.

The synthesis of these frameworks relies on judiciously designed organic precursors or linkers. The this compound molecule can be envisioned as a precursor to a functionalized linker. The bromine atom can be converted to other functional groups, such as a boronic acid or an amine, which can then participate in the framework-forming reactions. More directly, the bromine atom allows the molecule to be used in coupling reactions (e.g., Sonogashira, Suzuki) to build larger, more complex multitopic linkers necessary for framework construction. For example, nitrogen-rich conjugated microporous polymers have been synthesized via Suzuki cross-coupling from brominated monomers. rsc.org The incorporation of a polar N,N-dimethylacetamide group within the pores of a MOF or COF could enhance the selective adsorption of polar molecules like CO2, due to favorable dipole-quadrupole interactions. rsc.org

Development of Electrochemical Sensors Utilizing this compound Derivatives

Electrochemical sensors offer a sensitive, rapid, and often low-cost method for detecting a wide range of analytes. The performance of these sensors is highly dependent on the material used to modify the electrode surface, which should facilitate electron transfer and provide selective recognition of the target molecule.

Conjugated microporous polymers (CMPs) are a subclass of porous organic polymers that feature extended π-conjugation throughout their network. acs.org These materials are attractive for sensing applications because their porous structure allows for rapid diffusion of analytes to active sites, while the conjugated framework can efficiently transduce binding events into a measurable signal. acs.orgias.ac.in Nitrogen-rich CMPs are particularly effective for sensing applications due to the ability of nitrogen atoms to act as recognition sites and enhance electronic properties. rsc.orgias.ac.in

The synthesis of CMPs often involves coupling reactions where brominated aromatic compounds are used as key building blocks. acs.org For instance, nitrogen-rich CMPs have been prepared through Suzuki coupling reactions using monomers like 5,5″-dibromo-4′-(4-bromophenyl)-2,2′:6′,2″-terpyridine. acs.org These CMPs, when used to modify screen-printed carbon electrodes, have shown excellent performance in the simultaneous detection of dopamine (B1211576) and uric acid, with low detection limits of 0.20 and 0.55 μM, respectively. acs.org Similarly, tetraphenylethylene-based fluorescent CMPs have been used for the highly sensitive detection of trinitrophenol. ias.ac.in

A derivative of this compound could be readily employed as a monomer in such synthetic strategies. Its polymerization, perhaps with other nitrogen-containing co-monomers, would yield a nitrogen-rich CMP. The resulting polymer would possess a high surface area and a network of micropores, ideal for analyte accessibility. The N,N-dimethylacetamide units within the polymer framework could provide additional active sites for interaction with target analytes, potentially enhancing the sensitivity and selectivity of the resulting electrochemical sensor.

Table 2: Performance of CMP-Based Electrochemical Sensors

| CMP Material | Target Analytes | Detection Method | Limit of Detection (LOD) |

|---|---|---|---|

| TPy-TPA-10N | Dopamine / Uric Acid (Simultaneous) | Electrochemical | 0.20 μM / 0.55 μM acs.org |

| TPy-TPT-12N | Dopamine / Uric Acid (Individual) | Electrochemical | 0.25 μM / 0.56 μM acs.org |

| TTDAT | Trinitrophenol (TNP) | Fluorescence Quenching | Not specified, Ksv = 1.31 x 10⁵ L mol⁻¹ ias.ac.in |

| MIP-coated Electrode | N-nitrosodimethylamine (NDMA) | Electrochemical | 1.16 ppb nih.gov |

Supramolecular Chemistry and Host-Guest Interactions with this compound

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. mdpi.comresearchgate.net Host-guest chemistry, a central concept in this field, involves the complexation of a smaller "guest" molecule within a larger "host" molecule, such as a cyclodextrin, calixarene, or pillararene. nih.govfrontiersin.org These interactions are driven by a combination of forces including hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions. researchgate.net

The structure of this compound presents several features that are relevant to supramolecular interactions. While it lacks the N-H bond necessary for the strong N-H···O hydrogen bonds that characterize the crystal packing of its analogue, N-(4-bromophenyl)acetamide, it can still participate in other non-covalent interactions. researchgate.net The carbonyl oxygen is a hydrogen bond acceptor, and the molecule possesses a significant dipole moment, which can lead to dipole-dipole interactions. Furthermore, the bromine atom can engage in halogen bonding, a directional interaction with Lewis bases that is increasingly utilized in crystal engineering and molecular recognition.

As a potential guest molecule, this compound could form inclusion complexes with various macrocyclic hosts. The bromophenyl group could fit within the hydrophobic cavity of hosts like cyclodextrins or calixarenes. The selectivity and strength of such host-guest complexation would depend on the complementarity in size, shape, and chemical nature between the host's cavity and the guest molecule. nih.gov Understanding these interactions is crucial for developing applications such as drug delivery systems, molecular sensors, and stimuli-responsive materials. nih.govnih.gov

Table 3: Potential Non-Covalent Interactions for this compound

| Interaction Type | Involved Molecular Feature | Potential Role |

|---|---|---|

| Dipole-Dipole | Polar C=O and C-N bonds of the acetamide (B32628) group | Crystal packing, self-assembly, interaction with polar hosts |

| Hydrogen Bonding (Acceptor) | Carbonyl oxygen (C=O) | Interaction with H-bond donor hosts or solvents |

| Halogen Bonding | Bromine atom on the phenyl ring | Directional interaction with Lewis bases, crystal engineering |

| van der Waals / Hydrophobic | Bromophenyl ring | Inclusion in nonpolar cavities of host molecules |

Investigation of this compound as a Co-solvent in Advanced Battery Systems

The electrolyte is a critical component of any battery, and its properties significantly impact performance metrics like cycle life, safety, and energy density. In recent years, there has been growing interest in developing novel electrolyte formulations, including the use of co-solvents to modify the properties of the primary solvent.